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  • Product: (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate
  • CAS: 1203103-80-3

Core Science & Biosynthesis

Foundational

(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine Oxalate Abstract The rigorous confirmation of a molecule's chemical structure is a cornerstone of drug discovery and d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine Oxalate

Abstract

The rigorous confirmation of a molecule's chemical structure is a cornerstone of drug discovery and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of (1-(sec-Butyl)pyrrolidin-3-yl)methanamine oxalate. We move beyond a simple recitation of methods to detail the strategic rationale behind the selection of an integrated analytical workflow, focusing on the synergy between Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography (SC-XRD). Each protocol is presented as a self-validating system, where data from orthogonal techniques converge to provide an unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded framework for small molecule characterization.

Introduction: The Imperative for Unambiguous Characterization

(1-(sec-Butyl)pyrrolidin-3-yl)methanamine is a chiral diamine featuring a substituted pyrrolidine ring, a common scaffold in medicinal chemistry found in numerous FDA-approved drugs.[1] Its potential as a building block for novel therapeutics necessitates a definitive understanding of its three-dimensional structure, stereochemistry, and, in this case, its form as an oxalate salt. The formation of a salt can significantly impact a compound's physicochemical properties, including solubility, stability, and bioavailability.

The presence of two chiral centers—one on the sec-butyl group and one on the pyrrolidine ring—introduces diastereomeric possibilities, making stereochemical confirmation essential. This guide outlines a logical, evidence-based workflow to confirm not only the molecular connectivity but also the salt stoichiometry, protonation state, and absolute stereochemistry of the title compound.

The Integrated Analytical Strategy

A robust structural elucidation relies not on a single technique but on the convergence of data from multiple, orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined power lies in mutual validation. The workflow is designed to move from foundational data (molecular weight, functional groups) to a detailed atomic-level map (connectivity and stereochemistry).

Elucidation_Workflow cluster_start Initial Sample cluster_techniques Analytical Techniques cluster_data Data & Interpretation cluster_final Final Confirmation Sample (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine Oxalate HRMS HRMS (Elemental Composition) Sample->HRMS Parallel Analysis FTIR FTIR (Functional Groups) Sample->FTIR Parallel Analysis NMR NMR Spectroscopy (Connectivity & 1D/2D Structure) Sample->NMR Parallel Analysis SCXRD SC-XRD (3D Structure & Stereochemistry) Sample->SCXRD Parallel Analysis Data_Analysis Convergent Data Analysis HRMS->Data_Analysis Data Input FTIR->Data_Analysis Data Input NMR->Data_Analysis Data Input SCXRD->Data_Analysis Data Input Final_Structure Validated Structure Data_Analysis->Final_Structure Confirmation

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Formula

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the initial and critical step to determine the exact mass of the parent molecule (the free base). This allows for the calculation of its elemental formula, providing a fundamental check against the proposed structure. We utilize electrospray ionization (ESI) as it is a soft ionization technique suitable for polar, non-volatile molecules like amines, minimizing fragmentation and preserving the molecular ion.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
  • Sample Preparation: Dissolve 0.1 mg of the oxalate salt in 1 mL of methanol/water (50:50 v/v) with 0.1% formic acid. The acid ensures the amine is protonated for efficient ionization.

  • Instrumentation: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Acquire data in high-resolution mode (>10,000 resolution).

  • Analysis: Identify the monoisotopic mass of the protonated free base, [M+H]⁺. The presence of two nitrogen atoms dictates an odd nominal mass for the molecular ion of the free base, a principle known as the "nitrogen rule".[2][3][4]

Expected Data & Interpretation

The free base, (1-(sec-Butyl)pyrrolidin-3-yl)methanamine, has a chemical formula of C₁₀H₂₂N₂.

ParameterTheoretical ValueExpected Observation
Formula C₁₀H₂₂N₂-
Exact Mass (M) 170.17830 Da-
[M+H]⁺ Ion 171.18557 DaA high-intensity peak at m/z ~171.186
[M+2H]²⁺ Ion 86.09642 DaA potential peak at m/z ~86.096

The primary fragment observed in the mass spectra of amines results from α-cleavage, where the C-C bond nearest the nitrogen atom is broken.[3][4][5] For this molecule, cleavage can occur at the pyrrolidine ring or the sec-butyl group, leading to characteristic resonance-stabilized cations.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For (1-(sec-Butyl)pyrrolidin-3-yl)methanamine oxalate, the key diagnostic signals will confirm the presence of an ammonium salt (from protonation of the amines by oxalic acid) and the oxalate counter-ion.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent, equipped with a diamond ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 650 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

The formation of the oxalate salt results in the protonation of the amine groups to form ammonium ions (-NH₃⁺ and -NH₂⁺-). This leads to characteristic changes in the IR spectrum compared to the free base.

Wavenumber (cm⁻¹)Vibration TypeAssignment & Significance
~3300-2500 N-H Stretch (broad)Characteristic of ammonium salt N-H stretching, confirming protonation.[2]
~2960-2850 C-H StretchAliphatic C-H bonds of the sec-butyl and pyrrolidine groups.
~1700-1600 C=O Stretch (asymmetric)Strong absorption from the oxalate anion (C₂O₄²⁻).[6][7]
~1650-1550 N-H BendBending vibration of the primary and secondary ammonium groups.
~1320 C=O Stretch (symmetric) + C-O StretchAnother strong, characteristic absorption of the oxalate anion.[6][7]
~1250-1000 C-N StretchStretching of the carbon-nitrogen bonds.[2]

The presence of strong, distinct bands for both the ammonium ions and the oxalate anion provides clear evidence of salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Rationale: NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are required to unambiguously assign every proton and carbon and confirm the connectivity from the sec-butyl group through the pyrrolidine ring to the methanamine moiety.

Experimental Protocol: High-Field NMR
  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine salts to observe exchangeable N-H protons, though they may broaden or exchange away.

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer or equivalent.

  • Experiments:

    • ¹H NMR: Standard proton spectrum to identify chemical shifts, multiplicities, and integrations.

    • ¹³C{¹H} NMR: Proton-decoupled carbon spectrum to identify all unique carbon environments.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

Expected Data & Interpretation

The structure contains multiple diastereotopic protons due to the presence of two chiral centers, which can lead to complex splitting patterns, especially within the pyrrolidine ring.[8] The following tables summarize the predicted assignments.

Table: Predicted ¹H NMR Assignments (500 MHz, D₂O)

Assignment Predicted Shift (ppm) Multiplicity Integration COSY Correlations
CH₃ (sec-Butyl) ~0.9 t 3H CH₂ (sec-Butyl)
CH₃ (sec-Butyl) ~1.1 d 3H CH (sec-Butyl)
CH₂ (sec-Butyl) ~1.4-1.6 m 2H CH₃, CH (sec-Butyl)
Pyrrolidine H ~1.8-2.4 m 2H Pyrrolidine H's
CH (Pyrrolidine C3) ~2.5-2.7 m 1H CH₂NH₂, Pyrrolidine H's
CH₂NH₂ ~3.0-3.2 m 2H CH (Pyrrolidine C3)
Pyrrolidine H ~3.2-3.6 m 4H Pyrrolidine H's

| CH (sec-Butyl) | ~3.5-3.7 | m | 1H | CH₃, CH₂ (sec-Butyl) |

Table: Predicted ¹³C NMR Assignments (125 MHz, D₂O)

Assignment Predicted Shift (ppm)
CH₃ (sec-Butyl) ~10-15
CH₃ (sec-Butyl) ~18-23
CH₂ (sec-Butyl) ~28-33
Pyrrolidine C4 ~30-35
Pyrrolidine C3 ~38-43
CH₂NH₂ ~43-48
Pyrrolidine C2/C5 ~50-60
CH (sec-Butyl) ~60-65

| Oxalate C=O | ~165-175 |

A 2D NMR correlation diagram helps visualize these connections.

Caption: Key ¹H-¹H COSY correlations.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While the combination of MS, FTIR, and NMR can define the 2D structure, only SC-XRD can provide an unambiguous, three-dimensional picture of the molecule in the solid state.[9][10] This technique is indispensable for:

  • Absolute structural confirmation: Verifying the connectivity derived from NMR.

  • Stereochemical assignment: Determining the relative and absolute configuration of the two chiral centers.

  • Salt form characterization: Confirming the 1:1 stoichiometry of the diamine to the oxalate and visualizing the hydrogen bonding network that stabilizes the crystal lattice.[11][12]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution of the compound in a solvent system like ethanol/water or isopropanol.

  • Instrumentation: Bruker D8 VENTURE diffractometer with a PHOTON II detector and a Mo or Cu Kα X-ray source.

  • Data Collection: Mount a suitable crystal and cool it under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the data to obtain reflection intensities. Solve the structure using direct methods and refine the atomic positions, including the positions of hydrogen atoms, against the experimental data.[10][13]

Expected Results & Interpretation

The final refined crystal structure will yield a 3D model showing the precise location of every atom. This allows for the direct measurement of bond lengths and angles, confirming the sec-butyl and methanamine-pyrrolidine fragments. Crucially, it will show that both nitrogen atoms are protonated (tertiary ammonium and primary ammonium) and form strong ionic hydrogen bonds with the oxygen atoms of the oxalate dianion. This definitively confirms the compound's nature as a salt. If a chiral starting material was used or chiral resolution was performed, the analysis can determine the absolute stereochemistry (e.g., (R,S), (S,R), etc.).

Conclusion: A Convergent and Validated Structural Assignment

The structural elucidation of (1-(sec-Butyl)pyrrolidin-3-yl)methanamine oxalate is achieved through a systematic and multi-faceted analytical approach.

  • HRMS establishes the correct elemental formula for the free base (C₁₀H₂₂N₂).

  • FTIR confirms the presence of key functional groups, specifically the ammonium salt and the oxalate counter-ion.

  • 1D and 2D NMR provide an unambiguous map of the C-H framework, confirming the connectivity of all constituent parts.

  • SC-XRD delivers the final, definitive proof of the 3D structure, stereochemistry, and the nature of the ionic interactions within the crystal lattice.

Each technique provides self-validating data that, when combined, offers an unshakeable and comprehensive understanding of the molecule's structure, fulfilling the rigorous standards required for drug development and scientific research.

References

  • Chemical Society Reviews. (2025). Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing.
  • BenchChem. (n.d.). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. BenchChem.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • Whitman College. (n.d.). GCMS Section 6.
  • Science Publishing Group. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
  • Excillum. (n.d.). Small molecule crystallography.
  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400....
  • JoVE. (2023). Video: Mass Spectrometry of Amines.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). X-ray crystallography.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

Sources

Exploratory

Technical Monograph: Scalable Synthesis of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine Oxalate

Executive Summary This technical guide outlines a robust, three-step synthesis pathway for (1-(sec-butyl)pyrrolidin-3-yl)methanamine oxalate , a functionalized diamine scaffold often utilized in the development of GPCR l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, three-step synthesis pathway for (1-(sec-butyl)pyrrolidin-3-yl)methanamine oxalate , a functionalized diamine scaffold often utilized in the development of GPCR ligands and kinase inhibitors.

The protocol prioritizes reductive amination over direct alkylation to ensure regioselectivity and minimize over-alkylation byproducts. The subsequent nitrile reduction is managed via high-fidelity hydride donors, followed by a controlled salt formation to isolate the stable oxalate form. This workflow is designed for reproducibility in a research setting (10g – 100g scale).

Retrosynthetic Analysis & Strategy

The target molecule contains a pyrrolidine core with a sec-butyl group at the


 position and a methanamine side chain at the 

position.
Strategic Disconnects
  • C–N Bond Formation (

    
    ):  The sec-butyl group is best installed via reductive amination  of pyrrolidine-3-carbonitrile with 2-butanone. Direct alkylation with 2-bromobutane is discouraged due to the risk of elimination (formation of butenes) and competitive quaternization.
    
  • Functional Group Interconversion (

    
    ):  The primary amine is derived from a nitrile precursor. Nitriles are stable to the reductive amination conditions used in Step 1, making pyrrolidine-3-carbonitrile  the ideal commercial starting material.
    
Reaction Pathway Diagram

G SM Pyrrolidine-3-carbonitrile (Starting Material) Int1 Intermediate 1: 1-(sec-butyl)pyrrolidine-3-carbonitrile SM->Int1 Step 1: Reductive Amination Reagent1 2-Butanone + NaBH(OAc)3 Reagent1->Int1 ProductFree Free Base: (1-(sec-butyl)pyrrolidin-3-yl)methanamine Int1->ProductFree Step 2: Nitrile Reduction Reagent2 LiAlH4 (THF, Reflux) Reagent2->ProductFree Final Target: (1-(sec-butyl)pyrrolidin-3-yl)methanamine oxalate ProductFree->Final Step 3: Salt Formation Reagent3 Oxalic Acid (EtOH) Reagent3->Final

Figure 1: Linear synthesis pathway from pyrrolidine-3-carbonitrile to the target oxalate salt.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(sec-butyl)pyrrolidine-3-carbonitrile

Rationale: Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride due to lower toxicity and better control over the iminium ion reduction without requiring strict pH control [1].

Reagents:

  • Pyrrolidine-3-carbonitrile (1.0 equiv)

  • 2-Butanone (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (Catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under nitrogen, dissolve pyrrolidine-3-carbonitrile (10.0 g, 104 mmol) in anhydrous DCE (100 mL).

  • Imine Formation: Add 2-butanone (11.2 mL, 125 mmol) and catalytic acetic acid. Stir at room temperature for 30 minutes to facilitate equilibrium formation of the imine/enamine species.

  • Reduction: Cool the mixture to 0°C. Add STAB (33.0 g, 156 mmol) portion-wise over 20 minutes to manage exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3 (100 mL). Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via vacuum distillation.

Step 2: Reduction to (1-(sec-butyl)pyrrolidin-3-yl)methanamine

Rationale: Lithium Aluminum Hydride (LAH) is the standard for reducing nitriles to primary amines. While catalytic hydrogenation (Raney Ni) is an alternative, LAH provides complete conversion on a laboratory scale without high-pressure equipment [2].

Reagents:

  • Intermediate 1 (from Step 1)

  • LiAlH4 (2.0 equiv, 1.0 M solution in THF)

  • Anhydrous THF

Protocol:

  • Setup: Charge a dry 3-neck flask with LiAlH4 solution (208 mL, 208 mmol) under nitrogen. Cool to 0°C.

  • Addition: Dissolve Intermediate 1 (~15.8 g, 104 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LAH suspension over 30 minutes. Caution: Gas evolution (H2).

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

  • Fieser Quench (Critical): Cool to 0°C. Carefully add water (8 mL), followed by 15% NaOH (8 mL), and finally water (24 mL).

  • Filtration: Stir the resulting granular precipitate for 30 minutes. Filter through a Celite pad to remove aluminum salts. Rinse the cake with THF.

  • Isolation: Concentrate the filtrate to yield the crude diamine free base as a pale yellow oil.

Step 3: Formation of the Oxalate Salt

Rationale: Oxalic acid is chosen to form a stable, non-hygroscopic crystalline solid. The stoichiometry is controlled to target the mono-oxalate, although the bis-oxalate may form if excess acid is present.

Protocol:

  • Dissolution: Dissolve the crude free base (1.0 equiv) in absolute ethanol (10 mL/g of amine).

  • Acid Addition: Prepare a solution of anhydrous oxalic acid (1.0 equiv) in warm ethanol. Add this dropwise to the amine solution with vigorous stirring.

  • Crystallization: A white precipitate should form immediately. Heat the mixture to near-reflux to redissolve, then allow it to cool slowly to room temperature, then to 4°C overnight.

  • Filtration: Collect the crystals via vacuum filtration. Wash with cold ethanol and diethyl ether.

  • Drying: Dry under high vacuum at 40°C for 24 hours.

Analytical Data & Specifications

ParameterSpecification / Expected Value
Appearance White to off-white crystalline solid
Molecular Formula C9H20N2 · C2H2O4
MW (Salt) 246.26 g/mol
1H NMR (D2O)

3.5-3.8 (m, ring protons), 3.1 (d, -CH2-NH2), 2.9 (m, N-CH-), 1.6 (m, alkyl chain), 0.9-1.2 (d/t, methyls).
MS (ESI+) [M+H]+ calc. 157.17, found 157.2
Solubility Soluble in water, DMSO; sparingly soluble in EtOH; insoluble in Et2O.

Process Workflow & Safety (DOT Visualization)

The following diagram illustrates the critical workup logic, specifically the Fieser quench method required to handle the aluminum byproducts safely.

Workup Reaction LAH Reaction Mixture (THF, Reflux) Cool Cool to 0°C Reaction->Cool Quench1 Add Water (x mL) Cool->Quench1 Very Exothermic! Quench2 Add 15% NaOH (x mL) Quench1->Quench2 Quench3 Add Water (3x mL) Quench2->Quench3 Stir Stir until precipitate is white/granular Quench3->Stir Filter Filter via Celite Stir->Filter Evap Evaporate Solvent Filter->Evap Salt Salt Formation (Ethanol + Oxalic Acid) Evap->Salt

Figure 2: Critical safety workflow for LAH quenching (Fieser method) and isolation.

Safety & Handling

  • Lithium Aluminum Hydride: Reacts violently with water. All glassware must be oven-dried. Use a blast shield during quenching.

  • Oxalic Acid: Toxic and corrosive. Avoid contact with skin.

  • Solvents: THF and Ether can form peroxides; test before distillation or use.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[1][2] Journal of the American Chemical Society.[2][3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th ed.). Longman Scientific & Technical.

Sources

Foundational

Technical Monograph: (1-(sec-Butyl)pyrrolidin-3-yl)methanamine Oxalate

The following technical guide provides an in-depth analysis of CAS 1203103-80-3 , chemically identified as (1-(sec-Butyl)pyrrolidin-3-yl)methanamine oxalate . This monograph is designed for researchers and medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 1203103-80-3 , chemically identified as (1-(sec-Butyl)pyrrolidin-3-yl)methanamine oxalate . This monograph is designed for researchers and medicinal chemists utilizing this compound as a high-value intermediate in the synthesis of bioactive small molecules.

CAS Registry Number: 1203103-80-3 Compound Class: Heterocyclic Building Block / Diamine Scaffold[1][2]

Executive Summary

CAS 1203103-80-3 is a specialized heterocyclic amine salt commonly employed in diversity-oriented synthesis (DOS) and medicinal chemistry campaigns. As the oxalate salt of 1-(sec-butyl)pyrrolidin-3-yl)methanamine , it serves as a stable, crystalline precursor to a versatile diamine scaffold. Its structural core—a 3-substituted pyrrolidine ring—is a "privileged structure" in drug discovery, offering defined stereochemical vectors and physicochemical properties ideal for optimizing solubility and target engagement in GPCR and kinase inhibitor programs.

This guide details the physicochemical profile, synthetic utility, and handling protocols required to integrate this building block into high-throughput and lead optimization workflows.

Chemical Identity & Physicochemical Profile[1][3][4]

The compound exists commercially as the oxalate salt to ensure stability against oxidation and hygroscopicity, which are common issues with the free base diamine.

Structural Analysis

The molecule features three distinct pharmacophoric elements:

  • Primary Amine (C3-Linker): A reactive handle for amide coupling, reductive amination, or sulfonylation.

  • Pyrrolidine Core: A semi-rigid, saturated heterocycle that directs the spatial orientation of substituents.

  • sec-Butyl Group (N1-Substituent): A lipophilic moiety that modulates the basicity of the ring nitrogen and enhances blood-brain barrier (BBB) penetration potential by increasing logP.

Key Properties Table
PropertyDataNotes
Chemical Name (1-(sec-Butyl)pyrrolidin-3-yl)methanamine oxalateSystematic Name
Molecular Formula C₁₁H₂₂N₂O₄Includes oxalate (C₉H₂₀N₂[1][2] · C₂H₂O₄)
Molecular Weight 246.30 g/mol Salt form
Free Base MW 156.27 g/mol Useful for stoichiometry calc.
Appearance White to off-white crystalline solidHygroscopic if desalted
Solubility Water (++), DMSO (++), Methanol (+)Insoluble in non-polar solvents (Hexane, Et₂O)
pKa (Calc.) ~10.5 (Primary NH₂), ~9.5 (Ring N)Basic character
Chirality Contains 2 chiral centerssec-butyl (R/S) and C3-pyrrolidine (R/S)

Note on Stereochemistry: Unless a specific enantiomer is designated (e.g., (S,S) or (R,S)), commercial batches of CAS 1203103-80-3 are typically supplied as a mixture of diastereomers. Researchers requiring stereopure analogs for SAR (Structure-Activity Relationship) studies must perform chiral resolution or source enantiopure precursors.

Synthetic Methodology & Reactivity

The primary utility of CAS 1203103-80-3 lies in its primary amine, which allows it to act as a nucleophile in coupling reactions. However, the oxalate counterion must often be neutralized or removed to facilitate efficient reaction kinetics, especially in non-aqueous conditions.

Protocol: Free-Basing (Desalting)

For reactions sensitive to acid or requiring non-polar solvents, the free base should be generated in situ or isolated.

Reagents:

  • CAS 1203103-80-3 (1.0 eq)

  • Dichloromethane (DCM) or Chloroform

  • Saturated aq. Sodium Bicarbonate (NaHCO₃) or 1M NaOH

Step-by-Step Methodology:

  • Dissolution: Dissolve the oxalate salt in a minimal amount of water (approx. 5 mL per gram).

  • Basification: Slowly add 1M NaOH or Sat. NaHCO₃ while stirring until pH > 12. The solution may become cloudy as the free base separates.

  • Extraction: Extract the aqueous layer 3 times with DCM. The free base, being lipophilic due to the sec-butyl group, will partition into the organic phase.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Storage: Use immediately. The free amine is prone to absorbing CO₂ from the air (carbamate formation).

Reaction Workflow: Amide Coupling

The following diagram illustrates the standard workflow for incorporating this building block into a drug scaffold.

G cluster_0 Critical Control Points Start CAS 1203103-80-3 (Oxalate Salt) Base Free Base Generation (DCM/NaOH Extraction) Start->Base Neutralization Coupling Amide Coupling (R-COOH + HATU/DIPEA) Base->Coupling Nucleophilic Attack Product Target Amide (Scaffold-Linker-Pyrrolidine) Coupling->Product Purification

Figure 1: Synthetic workflow for converting the oxalate salt into a functionalized amide intermediate.

Mechanistic Insight: Regioselectivity

In the free base form, the molecule contains two nitrogen atoms:

  • Primary Amine (Exocyclic): Sterically accessible and highly nucleophilic.

  • Tertiary Amine (Endocyclic): Sterically hindered by the sec-butyl group and the ring structure.

Expert Insight: Under standard acylation conditions (e.g., acid chloride or activated ester), the primary amine reacts exclusively. The tertiary ring nitrogen remains basic and can form internal salts or interact with acidic residues in the target protein, a feature often exploited to improve solubility or target affinity in final drug candidates.

Biological Context & Pharmacophore Mapping

While CAS 1203103-80-3 is an intermediate, its substructure is relevant to several therapeutic classes. The N-alkyl pyrrolidine motif is a classic "privileged scaffold" found in:

  • GPCR Ligands: The basic nitrogen can mimic the protonated amine of neurotransmitters (e.g., dopamine, histamine).

  • Kinase Inhibitors: The pyrrolidine ring serves as a solubilizing group that projects into the solvent-exposed region of the ATP-binding pocket.

  • RNA-Binding Small Molecules: The flexible yet directional nature of the aminomethyl arm allows for specific hydrogen bonding with phosphate backbones.

Structural Logic Diagram

Pharmacophore Core Pyrrolidine Ring (Scaffold) N_Sub sec-Butyl Group (Lipophilic Domain) Core->N_Sub N1 Position C_Sub Methanamine (Linker/H-Bond Donor) Core->C_Sub C3 Position Target Biological Target (Receptor/Enzyme) Core->Target Orientation Control N_Sub->Target Hydrophobic Interaction C_Sub->Target Hydrogen Bonding

Figure 2: Pharmacophore mapping of the 1-(sec-butyl)pyrrolidin-3-yl)methanamine scaffold.

Analytical Characterization

To validate the identity of CAS 1203103-80-3 (or its derivatives), researchers should look for the following diagnostic signals.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Oxalate Singlet: A broad singlet or very sharp peak around 10-12 ppm (COOH of oxalic acid), often exchanged if D₂O is added.

  • Pyrrolidine Ring Protons: Multiplets in the range of 1.5 – 3.0 ppm . The complexity arises from the chiral centers and ring puckering.

  • sec-Butyl Group:

    • Methyl (Terminal): Triplet/Multiplet at ~0.85 ppm .

    • Methyl (Branched): Doublet at ~0.95 ppm .

    • Methine (CH-N): Multiplet at ~2.4 - 2.6 ppm .

  • Aminomethyl (-CH₂-NH₂): Doublet or multiplet at ~2.7 – 2.9 ppm , integrating to 2 protons.

Mass Spectrometry (ESI-MS)
  • Positive Mode (ESI+): The dominant peak will be the protonated free base

    
    .
    
  • Calculated m/z: 157.17 (for C₁₁H₂₃N₂⁺).

  • Note: The oxalate counterion (

    
    ) is typically visible in negative mode (ESI-) at m/z 89.
    

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Operate within a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption, which can degrade the oxalate salt into a sticky gum.

References

  • Chemical Identity & Supplier Data

    • Product Monograph: (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate. BLD Pharm.[2] Retrieved from

    • CAS 1203103-80-3 Entry. Chemikart. Retrieved from

  • General Synthetic Methods: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on pyrrolidine solubility). Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. (Context on pyrrolidine prevalence).

Sources

Protocols & Analytical Methods

Method

(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate in parallel synthesis libraries

Application Note: (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine Oxalate in Parallel Synthesis Libraries Executive Summary This guide details the technical integration of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine Oxalate in Parallel Synthesis Libraries

Executive Summary

This guide details the technical integration of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate (CAS: 1203103-80-3) into high-throughput parallel synthesis workflows.[1] As a diamine scaffold featuring a reactive primary amine and a sterically demanding tertiary basic center, this building block offers unique physicochemical properties for drug discovery, particularly in GPCR and ion channel programs.

This document addresses the critical challenge of handling amine oxalate salts in automated liquid handling systems, providing validated protocols for desalting, amide coupling, and reductive amination.

Technical Profile & Scaffold Utility

The pyrrolidine core is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine scaffold introduces three key design elements:

  • Primary Amine Handle: A high-fidelity nucleophile for library diversification (amides, ureas, sulfonamides).

  • Basic Tertiary Amine: The N1-sec-butyl group provides a basic center (

    
    ), crucial for solubility and target interactions (e.g., salt bridges in aspartic proteases or GPCRs).[1]
    
  • Sec-Butyl Lipophilicity: The branched alkyl group modulates the

    
     and introduces steric bulk that can improve metabolic stability by hindering N-dealkylation.[1]
    
Physicochemical Specifications
PropertyValue / Description
CAS Number 1203103-80-3
Formula (Salt) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Oxalate)
MW (Free Base) 156.27 g/mol
MW (Salt) 246.29 g/mol
Solubility High in Water, DMSO; Low in DCM/EtOAc (as salt).[1][2][3]
Stereochemistry Contains two chiral centers (pyrrolidine C3, butyl C2). Commercial lots are typically diastereomeric mixtures unless specified.

Pre-Synthesis Preparation: The Oxalate Challenge

Critical Insight: Oxalate salts are stable solids but problematic in parallel synthesis.

  • Solubility: They are often insoluble in the aprotic solvents (DCM, THF) used for acylation.

  • Buffering: The oxalic acid counterion consumes 2 equivalents of base, potentially stalling reactions if stoichiometric base (e.g., TEA/DIEA) is underestimated.

  • Interference: Oxalates can chelate metal catalysts or precipitate with calcium in biological assays if not removed.

Protocol A: "Catch-and-Release" Desalting (SCX-2)

Best for: Automated library generation (96/384-well format).[1]

Materials:

  • Isolute® SCX-2 (Strong Cation Exchange) cartridges or plates.[1]

  • Solvents: MeOH, DCM, 7N

    
     in MeOH.
    

Step-by-Step:

  • Loading: Dissolve the oxalate salt (1.0 eq) in minimal MeOH/Water (9:1) or DMSO. Load onto the SCX-2 cartridge.[1]

    • Mechanism:[1][4][5] The amine binds to the sulfonic acid resin; oxalic acid passes through.

  • Washing: Flush with 5 column volumes (CV) of MeOH.

    • QC Check: The eluate should be acidic (oxalic acid).

  • Releasing: Elute with 3 CV of 2N

    
     in MeOH .
    
    • Mechanism:[1][4][5] Ammonia displaces the amine product.

  • Finishing: Concentrate the eluate under vacuum (Genevac/SpeedVac).

    • Result: Free base oil, ready for dispensing in DCM or DMF.

Parallel Synthesis Workflows

Workflow Logic Diagram

The following diagram illustrates the decision matrix for handling the oxalate salt depending on the reaction type.

G Start Start: (1-(Sec-Butyl)pyrrolidin-3-yl) methanamine Oxalate Decision Reaction Type? Start->Decision Acylation Amide Coupling (HATU/Acid Chlorides) Decision->Acylation Electrophile = Acid RedAmin Reductive Amination (Aldehydes) Decision->RedAmin Electrophile = Aldehyde RouteA Route A: In-situ Neutralization (Excess DIEA) Acylation->RouteA Standard RouteB Route B: Pre-Desalting (SCX-2 / Free Base) Acylation->RouteB Sensitive Acid RedAmin->RouteB Mandatory (Oxalate interferes with Borohydride) Reaction1 Perform Coupling (DMF, r.t., 16h) RouteA->Reaction1 RouteB->Reaction1 Reaction2 Perform Reductive Amination (STAB, DCE/MeOH) RouteB->Reaction2 Purification Purification (Prep-HPLC / High pH) Reaction1->Purification Reaction2->Purification

Caption: Decision tree for processing amine oxalate salts in library synthesis. Note that reductive amination requires free-basing to prevent acid-catalyzed side reactions or quenching of hydride reagents.[1]

Protocol B: Automated Amide Coupling (In-Situ Neutralization)

Use this protocol for standard carboxylic acids where pre-desalting is too labor-intensive.[1]

Reagents:

  • Amine: (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine Oxalate (0.1 mmol).[1]

  • Carboxylic Acid: 0.12 mmol (1.2 eq).

  • Coupling Agent: HATU (0.12 mmol).

  • Base: DIEA (N,N-Diisopropylethylamine). Critical: Use 5.0 equivalents.

    • Calculation: 2 eq to neutralize oxalate + 1 eq for amine protonation + 2 eq for HATU cycle.

Procedure:

  • Dispense Acid: Add carboxylic acid (0.5 M in DMA) to the reaction well.

  • Activation: Add HATU (0.5 M in DMA) and DIEA (1.0 eq relative to acid) to the acid. Shake for 10 min.

  • Amine Addition: Add the Amine Oxalate as a suspension/solution in DMA/Pyridine (9:1) or dispense solid if using powder dispense.

  • Base Chase: Add remaining DIEA (4.0 eq).

  • Incubation: Shake at Room Temperature for 16 hours.

  • Workup: Evaporate solvent. Dilute with DMSO/MeOH for direct prep-HPLC injection.

Protocol C: Reductive Amination (Aldehydes)

Requires Free Base (See Protocol A).[1]

Reagents:

  • Amine: Free base oil (0.1 mmol).

  • Aldehyde: 0.12 mmol (1.2 eq).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB), 2.0 eq.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Procedure:

  • Dissolve Amine Free Base in DCE (500 µL).

  • Add Aldehyde. Shake for 30 mins to form imine (equilibrium).

  • Add STAB (solid or slurry).

  • Add Acetic Acid (1.0 eq) to catalyze imine formation (optional, but recommended for hindered amines).

  • Shake for 16 hours.

  • Quench: Add 10% aq.

    
    . Extract organic layer or filter through phase separator.
    

Quality Control & Purification Strategy

The presence of the basic pyrrolidine nitrogen makes these compounds polar and basic . Standard acidic HPLC (0.1% Formic Acid) often results in broad peaks or early elution (solvent front).

Recommended Purification Method: High pH Reverse Phase [1]

  • Column: Waters XBridge C18 or Phenomenex Gemini NX (resistant to high pH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B.

  • Rationale: At pH 10, the amine is neutral (unprotonated), significantly increasing retention on C18 and improving peak shape.

References

  • Compound Data: 1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate. BLD Pharm Catalog No. BD321450. Link

  • Scaffold Utility: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link[1]

  • Parallel Synthesis: O'Donnell, C. J., et al. (2015). High-Throughput Purification of Compound Libraries. Current Protocols in Chemical Biology, 7, 233-255. Link

  • Oxalate Handling: Diop, M. B., et al. (2020).[6][7] Co-crystallization of Oxalate Salts of Monoprotonated Amines. American Journal of Heterocyclic Chemistry, 6(2), 16-23.[6][7] Link

  • Desalting Protocols: Isolute® SCX-2 Data Sheet. Biotage Applications. Link

Sources

Application

Precision Catalysis: A Master Guide to Buchwald Biaryl Phosphine Ligands & G4 Precatalysts

Executive Summary In modern drug discovery, the formation of C–N, C–O, and C–C bonds via Palladium-catalyzed cross-coupling is ubiquitous.[1][2] However, the success of these reactions hinges on the precise selection of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the formation of C–N, C–O, and C–C bonds via Palladium-catalyzed cross-coupling is ubiquitous.[1][2] However, the success of these reactions hinges on the precise selection of the ancillary ligand. This guide focuses on Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) , the industry standard for challenging substrates.

This document moves beyond basic "recipes" to provide a mechanistic understanding of the Generation 4 (G4) Precatalyst system , a rational ligand selection matrix, and a robust, self-validating experimental protocol designed for high-throughput screening (HTS) and scale-up.

Mechanistic Grounding: The Architecture of Activity

The efficacy of Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos) stems from their unique structural duality:

  • Electron-Rich Dialkylphosphino Group: Increases electron density on the Pd center, facilitating the Oxidative Addition of unactivated aryl chlorides and sulfonates.

  • Bulky Biaryl Backbone: Promotes Reductive Elimination (the product-forming step) and stabilizes the monoligated L1-Pd(0) species, preventing catalyst decomposition (formation of Palladium black).

The G4 Precatalyst Advantage

Traditional protocols often rely on Pd2(dba)3 or Pd(OAc)2, which suffer from variable purity, air sensitivity, or induction periods. The G4 Precatalyst system solves this by delivering a pre-formed, air-stable Pd(II) species that activates rapidly and quantitatively upon exposure to base.

Diagram 1: G4 Precatalyst Activation Pathway

The following diagram illustrates how the latent Pd(II) precatalyst is converted into the active Pd(0) species in situ.

G4_Activation Precat G4 Precatalyst (Air Stable Pd(II)) Intermed Deprotonated Intermediate Precat->Intermed  Amine Deprotonation   Base Base (e.g., NaOtBu) Base->Intermed RedElim Reductive Elimination Intermed->RedElim ActiveCat Active L-Pd(0) (12e- Species) RedElim->ActiveCat  Enters Catalytic Cycle   Byproduct N-Methyl Carbazole (Inert Byproduct) RedElim->Byproduct

Caption: Activation mechanism of Buchwald G4 Precatalysts. Base-mediated deprotonation triggers reductive elimination, releasing the active monoligated Pd(0) and an inert carbazole byproduct.

Ligand Selection Matrix

Blind screening of ligands is inefficient. Use the structure-activity relationship (SAR) data below to select the "First-Pass" ligand based on your specific transformation.

Target TransformationPrimary Ligand RecommendationSecondary AlternativeMechanistic Rationale
General C–N Coupling (Secondary Amines)RuPhos BrettPhos RuPhos provides optimal steric bulk to prevent

-hydride elimination while accommodating secondary amines.
Primary Amines (Mono-arylation)BrettPhos tBuBrettPhos Extreme steric bulk prevents double arylation (formation of tertiary amines).
Aryl Chlorides / Tosylates XPhos SPhos High electron richness facilitates oxidative addition of inert C–Cl bonds.
Suzuki-Miyaura (Hindered Biaryls)SPhos XPhos "Windshield wiper" effect of the methoxy group stabilizes the Pd center during transmetallation of bulky boronic acids.
C–O Coupling (Ethers)RockPhos tBuBrettPhos Specifically tuned to promote reductive elimination of C–O bonds, which is thermodynamically difficult.
Fluorination AlPhos BrettPhos Specialized for the difficult reductive elimination of C–F bonds.

Experimental Protocols

Protocol A: General Screening (1 mmol Scale)

Objective: Identify the optimal Ligand/Base/Solvent combination for a new substrate pair. System: Buchwald G4 Precatalyst (Auto-activating).

Reagents:

  • Aryl Halide: 1.0 equiv[3]

  • Nucleophile (Amine/Boronic Acid): 1.2 – 1.5 equiv

  • Base: NaOtBu (for C-N) or K3PO4 (for Suzuki) - 2.0 equiv

  • Catalyst: [Ligand]-Pd-G4 Precatalyst (1.0 – 2.0 mol%)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a reaction vial (screw-cap with septum) or Schlenk tube. Allow to cool under a stream of Argon or Nitrogen.

    • Why? Moisture inhibits catalyst activation and consumes base.

  • Solids Addition: Charge the vessel with the G4 Precatalyst, Aryl Halide (if solid), Nucleophile (if solid), and Base.

    • Note: G4 precatalysts are air-stable and can be weighed on a benchtop balance, but prolonged exposure should be avoided.

  • Inerting: Cap the vessel and purge with inert gas (Vacuum/Backfill x3).

  • Liquids Addition: Add anhydrous solvent via syringe. If the Aryl Halide or Nucleophile is a liquid, add it now via syringe.

    • Concentration: Aim for 0.1 M to 0.25 M with respect to the aryl halide.

  • Activation & Reaction: Place in a pre-heated block (typically 60°C – 100°C). Stir vigorously (>800 RPM).

    • Visual Check: The reaction mixture should turn from off-white/pale yellow to a dark homogeneous solution (orange/brown) within 5-10 minutes. This confirms the release of Pd(0).[4]

  • Monitoring: Monitor by LCMS at 1 hour and 12 hours.

    • Endpoint: Look for consumption of the Aryl Halide.[1]

Protocol B: Scale-Up (10g+)

Modification: At scale, exotherms and mixing efficiency become critical.

  • Degassing: Do not rely on simple purging. Sparge the solvent with Argon for at least 30 minutes using a dispersion tube before addition.

  • Catalyst Loading: Reduce loading to 0.1 – 0.5 mol%. Buchwald ligands are highly active; standard 5% loadings are often wasteful at scale.

  • Addition Order: For highly exothermic couplings (e.g., reactive amines), add the base as the final component slowly as a slurry, or use a syringe pump for the amine.

Optimization & Troubleshooting Workflow

When conversion is low (<50%), follow this logical decision tree to diagnose the failure mode.

Diagram 2: Optimization Logic Flow

Optimization_Workflow Start Reaction < 50% Conversion Check1 Is Starting Material Remaining? Start->Check1 Check2 Is De-halogenated SM present? Check1->Check2 No (SM Consumed) Yes (SM Intact) Issue: Catalyst Inactivation Action: Increase Temp or Switch to G4 Precatalyst Check1->Yes (SM Intact) Yes Beta_Elim Issue: Beta-Hydride Elimination Action: Use bulkier ligand (e.g., RuPhos, BrettPhos) Check2->Beta_Elim Yes (Reduced Product) Protodebor Issue: Protodeboronation (Suzuki) Action: Use Anhydrous Base (K3PO4) or Pre-dry Solvent Check2->Protodebor No (Hydrolysis)

Caption: Diagnostic workflow for troubleshooting failed cross-coupling reactions. Identifying the byproduct profile is key to selecting the corrective action.

Common Failure Modes & Solutions
  • Problem: Reaction turns black immediately (Pd Black precipitation).

    • Cause: Ligand is not stabilizing Pd(0) effectively, or oxygen ingress.

    • Solution: Ensure strict anaerobic conditions. If using separate Pd/Ligand, ensure Ligand:Pd ratio is > 1.2:1. Switch to G4 Precatalyst to guarantee 1:1 stoichiometry.

  • Problem: Low conversion with Aryl Iodides.

    • Cause: Iodide inhibition.[5] The released Iodide ion can form stable [L-Pd-I]2 dimers that are off-cycle.

    • Solution: Switch to Aryl Bromides or Chlorides (counter-intuitive but often effective with Buchwald ligands). Alternatively, add a silver salt (AgOTf) to scavenge iodide (expensive, last resort).

  • Problem: Protodeboronation (Suzuki).

    • Cause: Boronic acid hydrolyzes before coupling.

    • Solution: Use XPhos or SPhos (fast oxidative addition). Lower the temperature. Switch base to K3PO4 (anhydrous) instead of Carbonates.

References

  • Mechanistic Overview & Ligand Design

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science.
  • G4 Precatalyst Development

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Journal of Organic Chemistry.
  • Substrate-Specific Protocols

    • Maitro, G., et al. (2017). "Precatalyst Scaffolds for Difficult Couplings." Sigma-Aldrich Technical Review.
  • Troubleshooting & Side Reactions

    • Ingoglia, B. T., & Buchwald, S. L. (2016). "Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Organic Letters.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparing the basicity of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine to similar amines

[1] Executive Summary Molecule: (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine CAS: 1063068-42-5 (Generic analog ref) Class: Diamine (Heterocyclic Tertiary + Exocyclic Primary)[1] This guide provides a technical analysis of t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Molecule: (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine CAS: 1063068-42-5 (Generic analog ref) Class: Diamine (Heterocyclic Tertiary + Exocyclic Primary)[1]

This guide provides a technical analysis of the basicity of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine , a bifunctional building block increasingly utilized in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability.[1] Unlike simple linear diamines, this molecule features two distinct basic centers: a sterically hindered tertiary pyrrolidine nitrogen and a solvent-accessible primary exocyclic amine .[1]

Understanding the pKa differential between these two centers is critical for optimizing salt formation, solubility, and receptor binding affinity in drug development. This guide compares its performance against structurally similar amines and provides a validated protocol for experimental determination.

Structural Analysis & Theoretical Basicity

The molecule contains two protonation sites.[1] Their basicity is governed by the interplay of inductive effects (+I) and steric hindrance (solvation penalty).

  • Primary Amine (Exocyclic, -CH₂NH₂):

    • Environment: Attached to the C3 position of the ring via a methylene bridge.

    • Prediction: High basicity (pKa ≈ 9.8 – 10.5).[1]

    • Rationale: Minimal steric hindrance allows for efficient stabilization of the ammonium cation by water molecules.

  • Tertiary Amine (Endocyclic, Ring N):

    • Environment: Pyrrolidine nitrogen substituted with a sec-butyl group.[1]

    • Prediction: Moderate basicity (pKa ≈ 9.0 – 9.6).[1]

    • Rationale: While the sec-butyl group is electron-donating (increasing electron density on N), its bulk interferes with the solvation shell required to stabilize the positive charge upon protonation.[1] This "steric inhibition of solvation" typically lowers the pKa relative to N-methyl or N-ethyl analogs.[1]

Protonation Pathway Diagram

The following diagram illustrates the sequential protonation logic, determining which site accepts the first proton (highest pKa).

ProtonationPathway cluster_legend Thermodynamic Preference Neutral Neutral Species (Free Base) Mono Mono-Cation (Protonated Primary Amine) Neutral->Mono First Eq. H+ (Highest pKa ~10.2) Di Di-Cation (Protonated Ring & Primary N) Mono->Di Second Eq. H+ (Lower pKa ~9.3) Note The primary amine is more accessible and typically more basic than the sterically hindered ring nitrogen.

Figure 1: Predicted sequential protonation pathway. The primary amine (exocyclic) is thermodynamically favored to protonate first due to superior solvation stabilization.

Comparative Basicity Analysis

The following table contrasts the target molecule with key analogs to isolate the effects of the ring structure and the N-substituent.

Table 1: Comparative pKa Values and Structural Drivers

CompoundStructure TypeEst.[1][2][3][4][5][6] pKa (Primary)Est.[1] pKa (Ring)Key Differentiator
(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine Target ~10.2 ~9.3 Sec-butyl group provides lipophilicity but lowers Ring N basicity via steric bulk.
1-Ethyl-3-(aminomethyl)pyrrolidineAnalog (Less Hindered)~10.3~9.6Ethyl group allows better solvation; Ring N is more basic than in the sec-butyl analog.
3-(Aminomethyl)pyrrolidineSecondary Amine~10.0~11.3Unsubstituted Ring N is a secondary amine, making it the most basic center (pKa > 11).[1]
BenzylamineReference (Primary)9.3N/AAromatic ring withdraws electrons, significantly lowering basicity compared to the target.
N-MethylpyrrolidineReference (Tertiary)N/A10.32Reference for a tertiary pyrrolidine without the exocyclic amine influence.[1]

Key Insight: The sec-butyl group acts as a "basicity modulator."[1] By selecting the sec-butyl derivative over the ethyl derivative, you slightly suppress the basicity of the ring nitrogen (lowering pKa by ~0.3–0.5 units) while significantly increasing lipophilicity (LogP). This is often advantageous for Blood-Brain Barrier (BBB) penetration where high basicity can lead to phospholipid trapping.[1]

Experimental Protocol: Potentiometric Titration

To determine the exact pKa values for your specific batch, Potentiometric Titration is the gold standard method. It is self-validating because the shape of the curve reveals impurity profiles.[1]

Methodology: Aqueous Micro-Titration

Objective: Determine


 and 

with

precision.
Reagents & Equipment
  • Analyte: 50 mg (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine (>98% purity).[1]

  • Titrant: 0.1 N HCl (Standardized against TRIS).

  • Solvent: Degassed HPLC-grade water (CO₂-free to prevent carbonate error).

  • Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant activity coefficients).

  • Equipment: Automatic Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.[1]

Step-by-Step Workflow
  • System Calibration:

    • Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01 at 25°C.

    • Validation Check: Slope must be 98–102%.[1]

  • Sample Preparation:

    • Dissolve 0.25 mmol (~40-50 mg) of the amine in 40 mL of 0.1 M KCl solution.[1]

    • Ensure complete dissolution; sonicate if necessary.[1]

    • Note: If solubility is low, use a mixed solvent system (Water:Methanol 80:20), but correct the pKa using the Yasuda-Shedlovsky extrapolation.

  • Titration Execution:

    • Pre-acidify: Add a small excess of HCl to start from pH ~2.0 (fully protonated) and back-titrate with KOH, OR titrate the free base directly with HCl.

    • Recommended: Titrate Free Base with 0.1 N HCl.[1]

    • Dosing: Dynamic dosing (min 10 µL, max 100 µL) based on dE/dV (signal drift).

  • Data Processing:

    • Plot pH vs. Volume of Titrant.[1]

    • Identify inflection points using the First Derivative (

      
      ).
      
    • Calculate pKa using the Henderson-Hasselbalch equation at half-equivalence points.[1]

Titration Logic Diagram

TitrationWorkflow cluster_check Quality Control Start Start: Dissolve Amine in 0.1M KCl Calibrate Calibrate Electrode (Slope > 98%) Start->Calibrate Dose Dynamic Dosing of HCl (Monitor dE/dt) Calibrate->Dose Detect Detect Inflection Points (1st Derivative) Dose->Detect Calc Calculate pKa1 & pKa2 (Bjerrum Plot Analysis) Detect->Calc Check Is Curve Smooth? Detect->Check Check->Dose No (Noise/CO2) Check->Calc Yes

Figure 2: Potentiometric titration workflow with integrated quality control check.

Implications for Drug Development[6][8]

Salt Selection

Due to the diamine nature, this molecule can form both mono- and di-salts.[1]

  • Mono-salt (e.g., HCl, fumarate): Will protonate the primary amine first.[1] This is often preferred for stability as the tertiary amine remains free, avoiding hygroscopicity issues common with di-salts.[1]

  • Di-salt: Requires strong acids.[1] Often extremely hygroscopic due to the high charge density on the small pyrrolidine ring.

Lipophilicity & Permeability

The sec-butyl group is a strategic choice.[1] Compared to the ethyl analog, the sec-butyl derivative has a higher LogP (+0.8 to +1.0 shift).[1]

  • Result: Improved passive permeability across lipid membranes.[1]

  • Trade-off: Slightly reduced aqueous solubility of the free base.[1]

Chemical Stability

The primary amine is susceptible to oxidation or aldehyde condensation (Schiff base formation). The tertiary ring nitrogen is chemically stable but can undergo N-oxidation (N-oxide) under strong oxidative stress (e.g., peroxide exposure in formulation).[1]

References

  • Potentiometric Determination of Amine Basicity Hall, H. K. "Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents." Journal of the American Chemical Society, 1956. [1]

  • Pyrrolidine Structure-Activity Relationships An, J., et al.[1][6] "Pyrrolidine in Drug Discovery: A Versatile Scaffold."[1] Molecules, 2021.[1]

  • Basicity of Cyclic Amines BenchChem Technical Support. "A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry." 2025.[1][2][4][6] [1]

  • Steric Effects on Amine pKa Brown, H. C., et al.[1] "Chemical Effects of Steric Strains."[1] Journal of the Chemical Society, 1955. (Foundational text on steric inhibition of solvation).

  • PubChem Compound Summary: 1-Butylpyrrolidine National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 69843.[1][2] [1]

Sources

Safety & Regulatory Compliance

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